molecular formula C20H23N3O4 B2689966 1-(2-Methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894028-35-4

1-(2-Methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2689966
CAS No.: 894028-35-4
M. Wt: 369.421
InChI Key: INLUGFSLVUMOAS-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a urea derivative featuring a 2-methoxybenzyl group linked to a pyrrolidin-5-one ring substituted with a 4-methoxyphenyl moiety. The compound’s structure combines aromatic methoxy groups and a rigid pyrrolidinone scaffold, which may influence its physicochemical and biological properties.

The 5-oxopyrrolidin-3-yl moiety introduces conformational constraints, which may affect intermolecular interactions in biological systems.

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-26-17-9-7-16(8-10-17)23-13-15(11-19(23)24)22-20(25)21-12-14-5-3-4-6-18(14)27-2/h3-10,15H,11-13H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLUGFSLVUMOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves the reaction of 2-methoxybenzyl isocyanate with a suitable amine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea linkage can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structural features allow it to interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Key Observations:

Lipophilicity and Solubility :

  • The target compound’s methoxy groups confer greater lipophilicity compared to the hydroxylated analog (), which may enhance bioavailability but reduce aqueous solubility.
  • Replacing the 2-methoxybenzyl group with 4-ethoxyphenyl () further increases lipophilicity, though this could hinder dissolution rates .

Biological Activity :

  • Pyridinyl and chlorinated analogs () exhibit glucokinase activation and analgesic effects, suggesting that electronic and steric properties of substituents critically modulate target engagement .
  • The absence of halogen atoms in the target compound may reduce off-target interactions compared to halogenated derivatives.

This contrasts with flexible alkyl chains in simpler ureas, which may adopt multiple low-energy states .

Physicochemical and Spectroscopic Comparisons

  • IR Spectroscopy: The hydroxylated analog () exhibits strong O–H stretching at ~3300 cm⁻¹, absent in the methoxy-rich target compound. Instead, the target’s IR spectrum would show prominent C–O–C stretches (~1250 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹) from the urea and pyrrolidinone groups .
  • Crystallographic Data : While direct data are unavailable, chalcone analogs () demonstrate that methoxy substituents influence dihedral angles (7.14°–56.26°), suggesting similar conformational variability in the target compound’s aromatic rings .

Biological Activity

1-(2-Methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound with potential therapeutic applications. Its unique structure, which includes methoxy groups and a pyrrolidine ring, suggests various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Target Receptors

The compound primarily targets:

  • Calcium-sensing receptors : These receptors play a crucial role in various physiological processes, including the regulation of calcium homeostasis.
  • T1R1/T1R3 receptors : Involved in taste perception, particularly in the enhancement of umami and kokumi flavors.

Mode of Action

The compound interacts with its target receptors by binding and activating them, leading to enhanced taste sensations and potential metabolic effects. The binding affinity and specificity for these receptors are critical for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of similar structural analogs exhibit antimicrobial properties. For instance, compounds with urea linkages have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

Studies have demonstrated that compounds with similar structures can act as inhibitors for key enzymes, including:

  • Acetylcholinesterase (AChE) : Important for neurotransmission.
  • Urease : Associated with the treatment of infections caused by urease-producing bacteria.

The IC50 values for enzyme inhibition can vary significantly depending on the specific structural modifications made to the urea moiety .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of related compounds, several derivatives demonstrated significant antibacterial activity. The most active compounds achieved IC50 values ranging from 0.63 µM to 6.28 µM against AChE, suggesting potential therapeutic applications in treating infections .

Compound IDAntibacterial Activity (IC50 µM)
7l2.14
7m0.63
7n2.17
7o1.13
7p1.21

Study 2: Binding Affinity Studies

Docking studies have been conducted to elucidate the binding interactions between the compound and various target proteins. These studies revealed that the compound exhibits favorable binding energies, indicating a strong interaction with its targets .

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